molecular formula C23H28N2O5 B11211010 Hexyl 2-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate

Hexyl 2-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11211010
M. Wt: 412.5 g/mol
InChI Key: JOMCWJNKKVHNNT-UHFFFAOYSA-N
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Description

HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE is a synthetic organic compound belonging to the class of quinolones

Preparation Methods

The synthesis of HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE typically involves multiple steps. One common method starts with the acylation of anthranilic acid derivatives, followed by cyclization to form the quinoline core. The final step involves the esterification of the quinoline derivative with hexyl benzoate under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of a quinoline core with a benzoate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

hexyl 2-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C23H28N2O5/c1-2-3-4-9-14-30-23(29)16-11-6-8-13-18(16)25-22(28)19-20(26)15-10-5-7-12-17(15)24-21(19)27/h6,8,11,13H,2-5,7,9-10,12,14H2,1H3,(H,25,28)(H2,24,26,27)

InChI Key

JOMCWJNKKVHNNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(CCCC3)NC2=O)O

Origin of Product

United States

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